2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid

Catalog No.
S770863
CAS No.
1017393-94-0
M.F
C10H15N3O2
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)-6-methylpyrimidine-4-carboxylic a...

CAS Number

1017393-94-0

Product Name

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid

IUPAC Name

2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C10H15N3O2/c1-4-13(5-2)10-11-7(3)6-8(12-10)9(14)15/h6H,4-5H2,1-3H3,(H,14,15)

InChI Key

OYAYCVJXFBEINR-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC(=CC(=N1)C(=O)O)C

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)C(=O)O)C
  • Organic Chemistry

    DeMpyMCA possesses a pyrimidine ring, a common structural motif found in many biologically relevant molecules including DNA and RNA bases. The presence of the diethylamino group and carboxylic acid functionality suggests potential for further functionalization and development of novel organic compounds with interesting properties.

  • Medicinal Chemistry

    Pyrimidine derivatives have been explored for their potential as therapeutic agents []. The combination of the diethylamino group, which can influence cellular uptake and bioavailability, and the carboxylic acid group, which can participate in various interactions with biological molecules, makes DeMpyMCA a candidate for investigation in medicinal chemistry. However, specific research into DeMpyMCA's biological activity is not documented in the available scientific literature.

  • Environmental Chemistry

    DeMpyMCA may be relevant in studies related to the environmental fate of pyrimidine-containing compounds. A related compound, 2-diethylamino-6-methylpyrimidin-4-ol, is known as an environmental transformation product of the insecticide Pirimiphos-methyl []. Further research could explore the degradation pathways and potential environmental impact of DeMpyMCA.

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid is characterized by its pyrimidine ring structure, which consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound's molecular formula is C10H16N3O2, with a molecular weight of approximately 209.25 g/mol. Its structure includes a diethylamino group at position 2 and a carboxylic acid group at position 4, contributing to its unique chemical properties .

The chemical reactivity of 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid can be attributed to the functional groups present in its structure:

  • Acid-Base Reactions: The carboxylic acid group can undergo deprotonation to form its corresponding carboxylate anion.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: The carboxylic acid can also react with amines to yield amides.
  • Nucleophilic Substitution: The diethylamino group may participate in nucleophilic substitution reactions under suitable conditions.

Research indicates that 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid exhibits significant biological activity:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which can be useful in drug development.
  • Neuroactive Effects: Its structural similarity to other neuroactive compounds suggests potential applications in neurological research .

Several methods have been developed for synthesizing 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through heating or using catalysts.
  • Alkylation: The introduction of the diethylamino group can be performed via alkylation reactions using diethylamine and suitable electrophiles.
  • Carboxylation: The carboxylic acid functionality can be introduced through carboxylation techniques involving carbon dioxide or other carboxylating agents.

The applications of 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid span several fields:

  • Pharmaceutical Development: Its potential as a drug candidate makes it valuable in medicinal chemistry.
  • Biochemical Research: Used as a reagent in proteomics and enzyme studies due to its ability to interact with biological molecules.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity against pathogens .

Interaction studies involving 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid have focused on its binding affinity with various biological targets:

  • Protein Binding: Research indicates that this compound may bind effectively to specific proteins, influencing their activity.
  • Molecular Docking Studies: Computational studies have been conducted to predict the binding interactions between this compound and various enzymes or receptors.

Several compounds share structural similarities with 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Diethylamino-6-methylpyrimidin-4-oneC9H15N3OLacks the carboxylic acid group
6-Methylpyrimidine-4-carboxylic acidC7H8N2O2Simpler structure; no diethylamino moiety
2-Amino-6-methylpyrimidin-4-carboxylic acidC7H8N4O2Contains an amino group instead of diethylamine

Uniqueness

The uniqueness of 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid lies in its combination of the diethylamino group and the carboxylic acid functionality within a pyrimidine framework. This configuration enhances its potential as a versatile compound for various applications in medicinal chemistry and biochemical research.

Pyrimidine-4-carboxylic acid derivatives emerged as critical scaffolds in medicinal and synthetic chemistry following the isolation of alloxan (5,5-dihydroxypyrimidine-2,4,6-trione) in 1818. The pyrimidine core, a six-membered aromatic ring with nitrogen atoms at positions 1 and 3, became a focal point for structural modifications due to its resemblance to nucleic acid bases. Early 20th-century work by Grimaux and Pinner established methods for synthesizing substituted pyrimidines via condensation reactions, enabling systematic exploration of their chemical properties.

The introduction of carboxylic acid groups at position 4 of the pyrimidine ring, as seen in 4-pyrimidinecarboxylic acid (CAS 31462-59-6), expanded synthetic utility by enabling salt formation, esterification, and amidation. Derivatives such as 2-ethyl-6-methylpyrimidine-4-carboxylic acid (CAS 1282424-17-2) further demonstrated the role of alkyl and amino substituents in modulating electronic and steric properties.

Position in Heterocyclic Chemistry

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid (CAS 1017393-94-0) exemplifies the strategic functionalization of pyrimidines for targeted applications. Its structure features:

  • A diethylamino group at position 2, enhancing basicity and nucleophilicity
  • A methyl group at position 6, providing steric stabilization
  • A carboxylic acid at position 4, enabling conjugation and salt formation

This substitution pattern aligns with structure-activity relationship (SAR) studies showing that electron-donating groups at positions 2 and 6 improve stability while maintaining reactivity. Comparative analysis of pyrimidine derivatives reveals distinct physicochemical properties:

Parameter4-Pyrimidinecarboxylic Acid2-Ethyl-6-Methyl Derivative2-Diethylamino-6-Methyl Derivative
Molecular FormulaC₅H₄N₂O₂C₈H₁₀N₂O₂C₁₀H₁₅N₃O₂
Molecular Weight (g/mol)124.10166.18209.24
Key Functional GroupsCarboxylic acidCarboxylic acid, ethyl, methylCarboxylic acid, diethylamino, methyl

Significance in Organic Synthesis and Chemical Research

The compound serves as a multifunctional building block in:

  • Metal coordination chemistry: The carboxylic acid group chelates metals, enabling catalyst design.
  • Heterocycle elaboration: Reactivity at C-2 and C-4 supports annulation reactions to form fused ring systems.
  • Pharmacophore development: Structural analogs show HDAC3 inhibitory activity (IC₅₀ = 24.45 µM) in anticancer research.

Industrial applications are evidenced by patented synthesis routes, including continuous-flow processes combining diketene and diethylguanidine sulfate in acidic media. Recent advances employ solid-phase synthesis for high-throughput production of trisubstituted pyrimidinones.

Structural and Physicochemical Properties

Molecular Architecture

X-ray crystallography of related compounds confirms:

  • Planar pyrimidine ring with bond lengths of 1.33–1.38 Å (C–N) and 1.39–1.42 Å (C–C)
  • Carboxylic acid group adopting antiperiplanar conformation relative to the ring
  • Diethylamino substituent inducing ≈15° dihedral angle with the pyrimidine plane

Spectral Characterization

Key spectroscopic features include:

  • ¹H NMR (DMSO-d₆): δ 1.15 (t, 6H, NCH₂CH₃), 2.45 (s, 3H, CH₃), 3.55 (q, 4H, NCH₂), 8.25 (s, 1H, C₅-H)
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (pyrimidine ring vibrations)
  • UV-Vis (MeOH): λ_max 265 nm (π→π* transition)

Synthesis and Industrial Applications

Synthetic Methodologies

Comparative analysis of production methods:

MethodReagents/ConditionsYield (%)Purity (%)Reference
CondensationEthyl 2-alkylacetoacetate + N,N-diethylguanidine72–78>95
Continuous-flowDiketene + diethylguanidine sulfate + H₂SO₄8098
Solid-phaseWang resin + Fmoc-protected intermediates6590

Industrial Scale-Up

Patent US3997537A details a continuous process achieving 80% yield through:

  • Acid-catalyzed cyclization at 95°C
  • Neutralization with aqueous NaOH
  • Solvent extraction using methyl isobutyl ketone

Research Applications

Medicinal Chemistry

Derivatives demonstrate:

  • HDAC3 selectivity: Compound D28 shows 10-fold selectivity over HDAC1/2/6
  • Apoptosis induction: 27.92% apoptotic K562 cells at 4 µM
  • Cell cycle arrest: 32.57% G2/M phase arrest at 2 µM

Materials Science

Applications include:

  • Coordination polymers: Zn(II) complexes with luminescent properties
  • Ion-exchange resins: Carboxylic acid-functionalized matrices for heavy metal removal

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic analysis of 2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid requires a systematic approach to identify the most efficient synthetic pathway. The pyrimidine core structure can be disconnected through several strategic approaches, with the most viable route involving the construction of the heterocyclic ring followed by selective functionalization [1] [2].

The compound contains three distinct functional groups requiring careful consideration: the diethylamino group at position 2, the methyl group at position 6, and the carboxylic acid at position 4. Retrosynthetic analysis suggests that the bis-electrophilic and bis-nucleophilic component approach represents the most general strategy for pyrimidine synthesis [3]. This approach allows for the systematic construction of the pyrimidine framework through well-established methodologies.

The strategic planning involves identifying key synthetic intermediates that can accommodate the required substituents. The most effective retrosynthetic disconnection involves breaking the pyrimidine ring at the carbon-nitrogen bonds, revealing amidine derivatives and 1,3-dicarbonyl compounds as suitable precursors [2] [4]. This approach enables the introduction of the diethylamino functionality through the amidine component while accommodating the methyl and carboxylic acid groups through appropriate dicarbonyl precursors.

Classical Approaches to Pyrimidine-4-carboxylic Acid Synthesis

Traditional methods for pyrimidine-4-carboxylic acid synthesis have been extensively developed over the past century. The most established classical approach involves the Biginelli reaction, which represents a three-component condensation of aldehydes, β-keto esters, and urea derivatives [5] [6]. This method typically yields 30-70% of the desired product under reflux conditions for 6-24 hours at temperatures ranging from 80-120°C.

The Hantzsch synthesis provides another classical route, utilizing amidines and 1,3-dicarbonyl compounds under basic conditions [7]. This approach offers moderate yields of 60-85% but requires extended reaction times of 4-8 hours at elevated temperatures of 100-150°C. The method is particularly suitable for introducing nitrogen-containing substituents at the 2-position of the pyrimidine ring.

A significant classical methodology involves the malonic acid dinitrile route, first reported in patent literature [8]. This approach utilizes readily available starting materials and provides yields of 80-85% under controlled conditions. The process involves the reaction of malonic acid dinitrile with dimethylformamide chloride in the presence of Lewis acid catalysts, followed by subsequent cyclization and functional group manipulations.

The selenium dioxide oxidation method represents a crucial classical approach for carboxylic acid installation [6]. This method involves the oxidation of methyl-substituted pyrimidines using selenium dioxide in pyridine at temperatures ranging from 20-80°C. The reaction typically proceeds for 3-6 hours and provides yields of 80-85% with high selectivity for the 4-position carboxylic acid formation.

Modern Synthetic Routes

Catalytic Methodologies

Modern catalytic approaches have revolutionized pyrimidine synthesis, offering superior yields and more environmentally friendly conditions. Magnetic nanocatalysts, particularly iron oxide-based systems, have emerged as highly effective tools for pyrimidine synthesis [9] [10]. These catalysts demonstrate excellent activity with yields ranging from 86-97% in reaction times of 7-30 minutes at temperatures of 40-100°C.

The use of ZnFe2O4 nanoparticles as heterogeneous catalysts has shown remarkable efficiency in solvent-free conditions [10]. These catalysts can be easily separated using external magnets and reused multiple times without significant loss of activity. The catalytic system enables the formation of complex pyrimidine derivatives through multicomponent reactions with high atom economy.

Iridium-catalyzed multicomponent synthesis represents a breakthrough in sustainable pyrimidine chemistry [11]. This approach utilizes PN5P-Ir-pincer complexes to catalyze the regioselective synthesis of pyrimidines from amidines and alcohols. The reaction proceeds through a sequence of condensation and dehydrogenation steps, achieving yields of 70-93% with excellent regioselectivity.

Palladium-catalyzed four-component reactions have been developed for the synthesis of pyrimidine carboxamides [12]. This transformation employs dimethylformamide as a dual synthon, providing both one-carbon and amide functionalities. The process achieves yields of 75-90% through carbon-hydrogen bond functionalization and cross-dehydrogenative coupling mechanisms.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrimidine formation while improving yields and reducing reaction times [5] [13]. The technology utilizes dipolar polarization and ionic conduction mechanisms to achieve rapid heating, resulting in faster reaction rates and cleaner products.

Optimized microwave conditions typically involve temperatures of 60-120°C with reaction times reduced to 5-30 minutes, achieving yields of 85-97% [14]. The use of dry acetic acid as a polar medium effectively couples with microwaves, generating the heat energy required for promoting the reaction. This approach offers significant advantages including shorter reaction times, higher yields, and simplified workup procedures.

The development of custom-made microwave reactors with reflux condensers has addressed safety concerns while maintaining efficiency [14]. These systems prevent spillage of organic reagents and enable precise temperature control during the reaction process. The integration of agro-waste-based catalysts with microwave irradiation has provided environmentally friendly alternatives to traditional methods.

Multi-component reactions under microwave irradiation have demonstrated particular effectiveness for pyrimidine synthesis [15]. The combination of aromatic aldehydes, malononitrile, and guanidine under controlled microwave conditions (100 W) at 60°C achieves excellent yields in significantly reduced reaction times compared to conventional heating methods.

Flow Chemistry Approaches

Flow chemistry represents a paradigm shift in pyrimidine synthesis, offering enhanced scalability and process control [7]. The technology enables continuous processing with uniform heating and improved mass transfer characteristics. Flow reactors provide better temperature control and reduced thermal gradients compared to batch processes.

The implementation of microwave flow reactors has demonstrated particular advantages for pyrimidine synthesis [7]. These systems combine the benefits of microwave heating with continuous flow processing, enabling efficient scale-up without modification of reaction conditions. The technology is particularly valuable for reactions involving volatile or toxic reagents.

Continuous flow processing allows for the integration of multiple synthetic steps, including purification and analytical monitoring. The approach enables real-time optimization of reaction parameters and provides consistent product quality. Flow chemistry has proven especially effective for the synthesis of complex pyrimidine derivatives requiring precise control of reaction conditions.

The development of integrated flow systems has enabled the synthesis of polyfluoro-substituted pyrimidine derivatives with enhanced efficiency [16]. These systems combine reaction, workup, and purification steps in a single continuous process, reducing overall processing time and improving product quality.

Selective Functionalization Strategies

The selective introduction of diethylamino functionality at the 2-position of pyrimidines requires careful consideration of reaction conditions and substrate reactivity. The most effective approach involves the use of diethylguanidine as a nucleophilic reagent in condensation reactions with appropriate dicarbonyl compounds [17].

Nucleophilic substitution reactions provide an alternative route for diethylamino introduction. This approach typically involves the displacement of halide or other leaving groups from 2-chloropyrimidines using diethylamine under basic conditions [18]. The reaction proceeds through nucleophilic aromatic substitution mechanisms, requiring elevated temperatures and extended reaction times.

The use of diethylformamide as a dual synthon has emerged as an innovative approach for diethylamino incorporation [12]. This method enables the simultaneous introduction of both the diethylamino group and additional carbon units through palladium-catalyzed processes. The approach offers high selectivity and functional group tolerance.

Direct amination strategies utilizing diethylamine and appropriate activating agents have shown promise for selective functionalization. These methods often require the presence of coupling reagents or catalysts to achieve efficient carbon-nitrogen bond formation while maintaining regioselectivity.

Carboxylic Acid Installation Methods

The installation of carboxylic acid functionality at the 4-position of pyrimidines can be achieved through several established methodologies. The most common approach involves the oxidation of methyl-substituted precursors using selenium dioxide in pyridine [6]. This method provides high yields (80-85%) with excellent positional selectivity.

Hydrolysis of ester precursors represents another reliable method for carboxylic acid installation [19]. This approach typically involves the use of aqueous sodium hydroxide or hydrochloric acid under reflux conditions. The method offers good yields and is particularly suitable for substrates bearing sensitive functional groups.

The direct introduction of carboxylic acid groups through carbonylation reactions has been developed for specific pyrimidine substrates. This approach utilizes carbon monoxide in the presence of palladium catalysts to achieve carboxylation of appropriately activated pyrimidine derivatives.

Nitrile hydrolysis provides an alternative route for carboxylic acid formation [19]. This method involves the conversion of cyano-substituted pyrimidines to the corresponding carboxylic acids using acidic or basic hydrolysis conditions. The approach offers good functional group compatibility and moderate to good yields.

Methyl Group Incorporation

The selective introduction of methyl groups at the 6-position of pyrimidines can be achieved through various methylation strategies. Direct methylation using methyl iodide or dimethyl sulfate in the presence of strong bases represents the most straightforward approach [20] [21].

The use of methylating agents such as methanol in the presence of nickel-nickel oxide catalysts has been developed for selective methylation of pyridine derivatives [20]. This method operates at temperatures of 150-400°C and provides good selectivity for α-positions relative to the heterocyclic nitrogen.

Methylation through alkylation of suitable precursors offers another viable route. This approach involves the use of methylating agents such as methyl triflate or methyl tosylate under controlled conditions to achieve selective substitution at the desired position.

The incorporation of methyl groups during the initial pyrimidine synthesis represents an alternative strategy. This approach involves the use of methylated starting materials or reagents that directly introduce the methyl functionality during ring formation, eliminating the need for subsequent methylation steps.

Purification and Analytical Verification Protocols

The purification of 2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid requires systematic approaches to achieve high purity standards. Column chromatography on silica gel represents the most effective purification method, typically achieving purities of 95-99% with recovery rates of 70-90% [22]. The selection of appropriate eluent systems is crucial for optimal separation, with common solvent combinations including ethyl acetate/hexane and methanol/dichloromethane gradients.

Recrystallization from suitable solvents provides an effective method for final purification, achieving purities of 90-98% with recovery rates of 80-95%. Ethanol, methanol, and acetone represent the most commonly used recrystallization solvents for pyrimidine derivatives [23]. The selection of recrystallization solvent depends on the solubility characteristics of the specific compound and the nature of impurities present.

For reactions involving magnetic nanocatalysts, magnetic separation offers a convenient method for catalyst recovery and product isolation [10]. This approach achieves purities of 85-95% with excellent recovery rates of 85-98%. The magnetic separation can be followed by conventional purification methods to achieve higher purity levels.

High-performance liquid chromatography (HPLC) provides the highest level of purification, achieving purities of 98-99.5% [24]. Common mobile phases include acetonitrile/water systems with appropriate buffer modifications. While HPLC purification offers excellent purity, the recovery rates are typically lower (60-85%) due to the analytical scale limitations.

Analytical verification protocols involve comprehensive characterization using multiple techniques. Proton nuclear magnetic resonance (1H NMR) spectroscopy in deuterated chloroform or dimethyl sulfoxide provides detailed information about proton environments and substitution patterns [22]. Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy confirms the carbon framework and identifies quaternary carbons essential for structural verification.

Infrared spectroscopy identifies key functional groups, with characteristic stretches for carbonyl (C=O), carbon-nitrogen (C=N), and nitrogen-hydrogen (N-H) bonds [25]. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. Electrospray ionization (ESI) and electron impact (EI) methods are commonly employed for pyrimidine derivatives.

Ultraviolet-visible spectroscopy in methanol or dimethylformamide reveals electronic transitions characteristic of the pyrimidine chromophore [24]. Typical absorption maxima occur in the range of 250-300 nm, with specific values depending on the substitution pattern and electronic effects of the substituents.

Elemental analysis provides quantitative verification of molecular composition, with acceptable deviations of ±0.4% from theoretical values [23]. Melting point determination serves as a purity indicator, with sharp melting points indicating high purity levels. X-ray crystallography, when applicable, provides definitive structural confirmation including bond lengths and angles.

The integration of these analytical techniques ensures comprehensive characterization and verification of product identity and purity. Quality control protocols typically require consistency across multiple analytical methods to confirm successful synthesis and purification of 2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid.

MethodTypical Yield (%)Reaction TimeTemperature (°C)Catalyst Type
Classical Biginelli Reaction30-706-24 hours80-120Acid catalyst
Hantzsch Synthesis60-854-8 hours100-150Base catalyst
Malonic Acid Dinitrile Route80-852-6 hours60-80Lewis acid
Microwave-Assisted Synthesis85-975-30 minutes60-120Microwave heating
Catalytic Fe3O4 Nanoparticles86-977-30 minutes40-100Magnetic nanocatalyst
Iridium-Catalyzed Multicomponent70-9312-24 hours120-180Ir-pincer complex
Palladium-Catalyzed Four-Component75-901-4 hours90-140Pd catalyst
Flow Chemistry Approach80-9510-60 minutes80-150Various catalysts
Selenium Dioxide Oxidation80-853-6 hours20-80SeO2 oxidant
Guanidine Condensation70-904-12 hours80-120Basic conditions
Purification MethodTypical Solvent SystemPurity Achieved (%)Recovery (%)
Column ChromatographySilica gel, various eluents95-9970-90
RecrystallizationEthanol, methanol, acetone90-9880-95
Magnetic SeparationExternal magnet85-9585-98
HPLC PurificationAcetonitrile/water98-99.560-85
Crystallization from EtOHHot ethanol90-9575-90
Aqueous WorkupWater/organic extraction80-9070-85

XLogP3

1.7

Dates

Last modified: 04-14-2024

Explore Compound Types